1-Boc-4-アリル-4-ピペリジンカルボン酸エチル

概要

説明

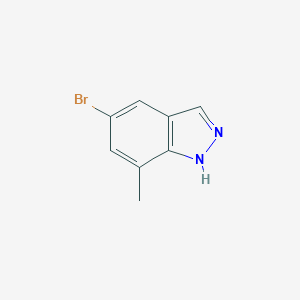

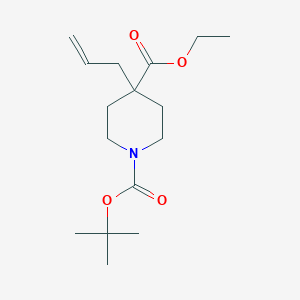

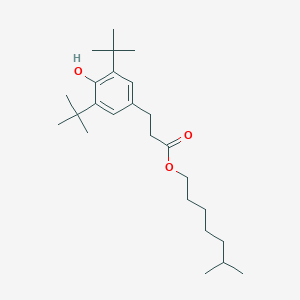

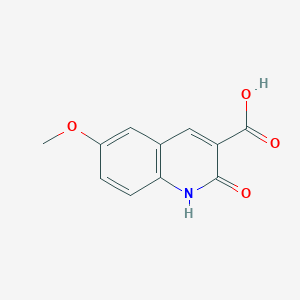

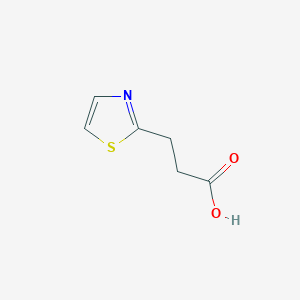

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the empirical formula C16H27NO4 . It is a heterocyclic building block used in various chemical reactions . The compound is also known as 1-(1,1-Dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate, and Ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate .

Molecular Structure Analysis

The molecular weight of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is 297.39 g/mol . The SMILES string representation of the molecule isCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C . The InChI key for the compound is FOOVEGXEARQUBR-UHFFFAOYSA-N . Chemical Reactions Analysis

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is used as a reactant for the synthesis of T-type calcium channel antagonists . More specific information about its chemical reactions could not be found.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a refractive index of 1.4676 and a density of 1.020 g/mL at 25°C . The boiling point is between 130-135°C at 1.5 mmHg .科学的研究の応用

T型カルシウムチャネルアンタゴニストの合成

この化合物は、T型カルシウムチャネルアンタゴニストの合成における反応物として役立ちます . これらのチャネルは、てんかんや痛みなどの様々な神経疾患の治療のための重要な標的です。 これらのチャネルを調節する能力は、新しい治療薬の開発につながる可能性があります。

有機合成中間体

この化合物は、その構造的特徴のために、有機合成の中間体として使用されます . その保護されたピペリジンとカルボン酸基は、様々な複雑な分子の作成を可能にする、さらなる化学変換のために汎用性があります。

ペプチド合成における保護基

この化合物のtert-ブトキシカルボニル(Boc)基は、ペプチド合成においてアミンを保護するための保護基として一般的に使用されます . これは、他の感受性の高い官能基に影響を与えることなく、穏やかな酸性条件下でアミンの選択的な脱保護を可能にします。

材料科学への応用

材料科学において、この化合物は、改善された機械的特性または新規な機能性を備えた材料に組み込むことができるポリマーまたは小分子の合成のために探求することができます .

触媒研究

1-Boc-4-アリル-4-ピペリジンカルボン酸エチルは、新しい触媒プロセスを研究したり、金属触媒反応のための配位子を合成したりするために、触媒研究で使用することができます . その構造成分は金属に結合することができ、様々な触媒変換を促進します。

医薬品研究

医薬品研究において、この化合物は新しい薬物の開発にとって価値があります。 そのピペリジン環は、医薬品化学において一般的なモチーフであり、このコア構造の修飾は、潜在的な薬理活性を有する化合物につながる可能性があります .

生体結合技術

アリル基の存在により、この化合物を標的薬物送達や診断目的のために生体分子に結合できる生体結合技術が可能になります .

環境化学

最後に、環境化学では、この化合物の誘導体は、よりクリーンで安全な環境に貢献するために、毒素や汚染物質を除去または中和するために使用できます .

Safety and Hazards

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

将来の方向性

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that it’s used as a reactant for the synthesis of T-type calcium channel antagonists . This suggests potential applications in the development of new drugs for conditions related to calcium channel function.

作用機序

Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .

Target of Action

The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOVEGXEARQUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584846 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146603-99-8 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146603-99-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)

![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)